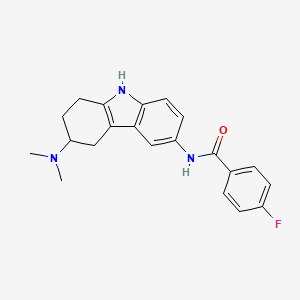







|
REACTION_CXSMILES
|
C([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([N:22]([CH3:24])[CH3:23])[CH2:13][C:12]2=1)=O)(C)(C)C.[F:25][C:26]1[CH:34]=[CH:33][C:29](C(Cl)=O)=[CH:28][CH:27]=1>FC(F)(F)C(O)=O>[F:25][C:26]1[CH:34]=[CH:33][C:29]([C:6]([NH:8][C:9]2[CH:10]=[C:11]3[C:19](=[CH:20][CH:21]=2)[NH:18][C:17]2[CH2:16][CH2:15][CH:14]([N:22]([CH3:23])[CH3:24])[CH2:13][C:12]3=2)=[O:5])=[CH:28][CH:27]=1
|


|
Name
|
6-(t-butoxycarbonyl)amino-3-(dimethyl)amino-1,2,3,4-tetrahydro-9H-carbazole
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C2C=3CC(CCC3NC2=CC1)N(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
5 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was then dissolved in 5 mL tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
To this solution was added 1.5 mL triethylamine
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
This solution was washed with aqueous potassium carbonate
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dilute aqueous tartaric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted well with dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted well with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
eluting with 95:5 chloroform
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)NC=2C=C3C=4CC(CCC4NC3=CC2)N(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.102 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
C([O:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]2[C:19](=[CH:20][CH:21]=1)[NH:18][C:17]1[CH2:16][CH2:15][CH:14]([N:22]([CH3:24])[CH3:23])[CH2:13][C:12]2=1)=O)(C)(C)C.[F:25][C:26]1[CH:34]=[CH:33][C:29](C(Cl)=O)=[CH:28][CH:27]=1>FC(F)(F)C(O)=O>[F:25][C:26]1[CH:34]=[CH:33][C:29]([C:6]([NH:8][C:9]2[CH:10]=[C:11]3[C:19](=[CH:20][CH:21]=2)[NH:18][C:17]2[CH2:16][CH2:15][CH:14]([N:22]([CH3:23])[CH3:24])[CH2:13][C:12]3=2)=[O:5])=[CH:28][CH:27]=1
|


|
Name
|
6-(t-butoxycarbonyl)amino-3-(dimethyl)amino-1,2,3,4-tetrahydro-9H-carbazole
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C=C2C=3CC(CCC3NC2=CC1)N(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
5 μL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil was then dissolved in 5 mL tetrahydrofuran
|
|
Type
|
ADDITION
|
|
Details
|
To this solution was added 1.5 mL triethylamine
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
This solution was washed with aqueous potassium carbonate
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in dilute aqueous tartaric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted well with dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted well with dichloromethane
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
eluting with 95:5 chloroform
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C(=O)NC=2C=C3C=4CC(CCC4NC3=CC2)N(C)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.102 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |